BenchChemオンラインストアへようこそ!

5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

Bromodomain inhibition CBP/P300 Acetyl-lysine mimetic

This 5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine oxalate salt (CAS 1216472-49-9, MW 321.3) features a unique C5-thiophene substituent that distinguishes it from known CBP/P300 bromodomain probes like I-CBP112. The uncharacterized C5 position may confer altered selectivity, making it a valuable negative control for target engagement assays or a scaffold for SAR exploration. Users must empirically verify activity in their assay system. Ideal for fragment-based screening and synthetic derivatization at C7/C9 positions.

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 1216472-49-9
Cat. No. B2553325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid
CAS1216472-49-9
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESC1COC2=CC=CC=C2C(N1)C3=CC=CS3.C(=O)(C(=O)O)O
InChIInChI=1S/C13H13NOS.C2H2O4/c1-2-5-11-10(4-1)13(14-7-8-15-11)12-6-3-9-16-12;3-1(4)2(5)6/h1-6,9,13-14H,7-8H2;(H,3,4)(H,5,6)
InChIKeyJROHYYPCOJQTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Oxalate: Chemical Identity and Core Scaffold Profile


5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid (CAS 1216472-49-9, molecular formula C₁₅H₁₅NO₅S, molecular weight 321.3) is a salt form of a substituted 2,3,4,5-tetrahydro-1,4-benzoxazepine . The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has been established as an N-acetyl-lysine mimetic and serves as the core template for several chemical probes targeting the CBP/P300 bromodomains, most notably I-CBP112 [1]. The thiophene substituent at the C5 position distinguishes this compound from other scaffold variants.

Why 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Oxalate Cannot Be Interchanged with Other Benzoxazepine Scaffolds


Within the CBP/P300 bromodomain inhibitor series, subtle modifications to the benzoxazepine core produce dramatic shifts in affinity and selectivity. For example, the well-characterized probe I-CBP112 achieves an IC₅₀ of 0.142–0.17 μM for CBP and 0.625 μM for p300, with selectivity over BRD4(1) and other bromodomains . The C5 thiophene substituent in the present compound introduces a distinct steric and electronic environment compared to the C7-aryl or C9-alkoxy substituents found in optimized inhibitors; consequently, this compound cannot be assumed to replicate the affinity or selectivity profile of any other benzoxazepine analog without explicit comparative data from the same assay system. Interchanging this compound with a later-generation inhibitor would risk loss of target engagement and confound SAR interpretation.

Quantitative Differential Evidence for 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Oxalate vs. Closest Analogs


CBP Bromodomain Binding Affinity: Benzoxazepine Scaffold Baseline vs. Optimized Inhibitors

No direct binding or activity data are available for 5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine oxalate in public-domain primary literature or authoritative databases. The unsubstituted 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold lacks significant bromodomain affinity on its own; optimized inhibitors bearing C7-aryl and C9-alkoxy substituents achieve nanomolar potency (e.g., I-CBP112 IC₅₀ = 0.142 μM for CBP) . This establishes a class-level inference that the present compound, carrying a C5-thiophene substituent but lacking optimized C7 and C9 groups, is likely to exhibit substantially weaker binding than late-stage analogs. Absent direct measurement, its affinity cannot be quantified or ranked against any specific comparator.

Bromodomain inhibition CBP/P300 Acetyl-lysine mimetic

Selectivity Profile Across Bromodomain Family Members: Target Compound vs. I-CBP112

I-CBP112 demonstrates selectivity for CBP and p300 over ATAD2, BAZ2B, BRD2(2), BRD4(1), PB1(5), PCAF, PHIP(2), and TIF1α bromodomains in BLI assays . No selectivity data exist for the C5-thiophene-substituted benzoxazepine oxalate. Because selectivity is exquisitely sensitive to substitution patterns on the benzoxazepine core, any assumption about the selectivity profile of this compound based on I-CBP112 data would be scientifically unsound. Class-level inference suggests that the absence of reported selectivity data represents a significant knowledge gap rather than evidence of a favorable selectivity window.

Bromodomain selectivity CBP/P300 vs. BRD4 Polypharmacology risk

Physicochemical and Solid-State Characterization: Salt Form Differentiation

The compound is supplied as an oxalic acid salt (molecular formula C₁₅H₁₅NO₅S, MW 321.3) . The free base form of 5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₁₃H₁₃NOS) has a calculated molecular weight of approximately 231.3. The oxalate salt provides a defined stoichiometric counterion that may improve crystallinity and handling relative to the free base; however, no comparative solubility, stability, or hygroscopicity data versus the free base or alternative salt forms (e.g., hydrochloride) are publicly available. Users requiring specific solid-state properties must characterize this salt form empirically.

Salt selection Solid-state properties Formulation development

Scientifically Justified Application Scenarios for 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine Oxalate


Synthetic Intermediate for C5-Thiophene-Substituted Benzoxazepine Derivatives

The compound may serve as a late-stage intermediate or scaffold for further derivatization at the C7 and C9 positions, following the SAR precedent established in the J. Med. Chem. 2016 benzoxazepine bromodomain inhibitor series [1]. The pre-installed C5-thiophene substituent eliminates the need for early-stage thiophene introduction in multi-step synthetic routes.

Fragment-Based Screening Library Component for Bromodomain or Kinase Targets

As a low-molecular-weight (321.3 Da) benzoxazepine fragment with a heteroaryl substituent, this oxalate salt may be a candidate for fragment-based drug discovery screening campaigns, provided the user confirms aqueous solubility and target engagement empirically [1]. No screening data are publicly available to pre-validate its utility.

Negative Control or SAR Baseline for C5-Substituted Benzoxazepine Activity Studies

Given the absence of reported biological activity, this compound could potentially be employed as a negative control in CBP/P300 bromodomain assays alongside active benzoxazepine inhibitors such as I-CBP112 . Users must verify lack of activity in their specific assay system before relying on this compound as a control.

Quote Request

Request a Quote for 5-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.